molecular formula C18H21N3O2 B2881125 3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole CAS No. 1396885-83-8

3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2881125
CAS No.: 1396885-83-8
M. Wt: 311.385
InChI Key: RYHVRLFAJDIWFR-UHFFFAOYSA-N
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Description

3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and cyclopentanecarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents.

    3-Phenyl-1,2,4-oxadiazole: A compound with a phenyl group instead of a benzyl group.

    5-(1-Cyclopentanecarbonyl)-1,2,4-oxadiazole: Lacks the azetidinyl group.

Uniqueness

3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxadiazoles.

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(14-8-4-5-9-14)21-11-15(12-21)17-19-16(20-23-17)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHVRLFAJDIWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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